An In-depth Technical Guide to the Mechanism of Action of GW695634 (Aplaviroc) Against HIV-1
An In-depth Technical Guide to the Mechanism of Action of GW695634 (Aplaviroc) Against HIV-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW695634, also known as Aplaviroc (GSK-873140), is a potent, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] By binding to a transmembrane hydrophobic pocket of the CCR5 receptor, Aplaviroc induces a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby inhibiting viral entry and subsequent replication.[3][4] Aplaviroc demonstrated potent in vitro antiviral activity at subnanomolar concentrations against a range of HIV-1 isolates.[5][6] Despite its promising preclinical and early clinical profile, the development of Aplaviroc was terminated due to instances of idiosyncratic hepatotoxicity observed in Phase IIb clinical trials.[7][8] This guide provides a comprehensive overview of the mechanism of action, quantitative antiviral activity, relevant experimental protocols, and the clinical development history of GW695634.
Mechanism of Action: Allosteric Antagonism of CCR5
The primary mechanism of action of GW695634 (Aplaviroc) is the allosteric antagonism of the CCR5 co-receptor.[2][9] Unlike competitive antagonists that bind to the same site as the natural ligand, Aplaviroc binds to a distinct site within the transmembrane helices of the CCR5 receptor.[3][10] This binding event induces a conformational change in the extracellular loops of CCR5, which are the primary interaction sites for the HIV-1 gp120 envelope glycoprotein.[4] This altered conformation of CCR5 prevents the high-affinity binding of gp120, a crucial step in the HIV-1 entry process for R5-tropic viruses.[5]
The key steps in the HIV-1 entry process and the inhibitory action of Aplaviroc are as follows:
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Initial Attachment: The HIV-1 gp120 protein first binds to the primary CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages.
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Conformational Change in gp120: This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.
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Co-receptor Binding: The exposed region of gp120 then interacts with the extracellular loops of the CCR5 receptor.
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Inhibition by Aplaviroc: Aplaviroc, by binding to its allosteric site on CCR5, alters the conformation of these extracellular loops, making them unrecognizable to the gp120 protein. This blocks the co-receptor binding step.
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Fusion Inhibition: As co-receptor binding is a prerequisite for the subsequent conformational changes in the gp41 fusion peptide, which mediates the fusion of the viral and cellular membranes, Aplaviroc effectively halts the entire entry process.
This allosteric mechanism results in a non-competitive inhibition profile, meaning that increasing the concentration of the natural ligands for CCR5 (e.g., chemokines like RANTES, MIP-1α, and MIP-1β) does not overcome the inhibitory effect of Aplaviroc on HIV-1 entry.[9]
Quantitative Data
In Vitro Antiviral Activity
Aplaviroc demonstrated potent antiviral activity against R5-tropic HIV-1 isolates in vitro, with inhibitory concentrations in the subnanomolar range.[5]
| Parameter | HIV-1Ba-L in PHA-PBMCs | Reference |
| EC50 | 0.7 nM | [5] |
| EC75 | 4 nM | [5] |
| EC90 | 16 nM | [5] |
| EC95 | 25 nM | [5] |
| IC50 Range (various isolates) | 0.2 - 0.6 nM | [5] |
Table 1: In Vitro Antiviral Potency of Aplaviroc against HIV-1.
CCR5 Binding Affinity
Aplaviroc binds to the CCR5 receptor with high affinity, exhibiting sub-nanomolar binding constants.[11]
| Parameter | Value | Reference |
| Binding Affinity (Kd) | Sub-nanomolar | [11] |
| Receptor Occupancy Half-life (in vitro) | > 100 hours | [6] |
| Receptor Occupancy Half-life (in vivo) | > 100 hours | [1] |
Table 2: CCR5 Receptor Binding Characteristics of Aplaviroc.
Clinical Efficacy (EPIC Study)
The EPIC (CCR100136) study was a Phase IIb trial that evaluated the efficacy and safety of Aplaviroc in treatment-naïve HIV-1 infected patients. The study was prematurely terminated due to hepatotoxicity.[8][12]
| Treatment Arm (in combination with Lopinavir/Ritonavir) | Proportion of Patients with HIV-1 RNA <400 copies/mL at Week 12 | Reference |
| Aplaviroc 200 mg twice daily | 50% | [8] |
| Aplaviroc 400 mg twice daily | 48% | [8] |
| Aplaviroc 800 mg once daily | 54% | [8] |
| Zidovudine/Lamivudine (Control) | 75% | [8] |
Table 3: Efficacy Results from the EPIC Study at Week 12.
Experimental Protocols
CCR5 Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity of a test compound (e.g., Aplaviroc) to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
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Cell membranes from a cell line expressing human CCR5 (e.g., HTS-hCCR5 cell membranes).
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Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or a tritiated small molecule antagonist like [3H]-SCH-C).
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Test compound (Aplaviroc) at various concentrations.
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Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
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Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
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Microplates and a microplate scintillation counter.
Procedure:
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Prepare a suspension of CCR5-expressing cell membranes and pre-bind them to SPA beads.
-
In a microplate, add the membrane-bead suspension.
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Add the test compound (Aplaviroc) at a range of concentrations.
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Add a fixed concentration of the radiolabeled CCR5 ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.
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The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
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The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective pseudoviruses that express the HIV-1 envelope proteins.
Materials:
-
Producer cell line (e.g., 293T cells).
-
An HIV-1 envelope expression plasmid (encoding gp160 of an R5-tropic strain).
-
An HIV-1 backbone plasmid lacking the env gene but containing a reporter gene (e.g., luciferase or GFP).
-
Transfection reagent.
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Target cell line expressing CD4 and CCR5 (e.g., TZM-bl cells).
-
Test compound (Aplaviroc) at various concentrations.
-
Cell culture medium and supplements.
-
Luminometer or flow cytometer for reporter gene detection.
Procedure:
-
Pseudovirus Production: Co-transfect the producer cells (293T) with the HIV-1 envelope expression plasmid and the HIV-1 backbone plasmid.
-
Harvest the cell culture supernatant containing the pseudoviruses after 48-72 hours.
-
Infection: Seed the target cells (TZM-bl) in a 96-well plate.
-
Pre-incubate the target cells with various concentrations of Aplaviroc for a short period (e.g., 1 hour).
-
Add the pseudovirus supernatant to the wells containing the cells and Aplaviroc.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Detection: Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence. For GFP, measure the percentage of fluorescent cells by flow cytometry.
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The concentration of Aplaviroc that reduces reporter gene expression by 50% (IC50) is calculated.
Resistance
Resistance to Aplaviroc can emerge through a mechanism where the HIV-1 envelope glycoprotein adapts to utilize the drug-bound conformation of the CCR5 receptor for entry. This means that the virus is no longer fully inhibited by the presence of the drug. Studies have shown that mutations in the V3 loop of the gp120 protein are key determinants of this resistance phenotype.
Clinical Development and Discontinuation
Aplaviroc showed promising antiviral activity in early clinical trials, with a 1.66 log10 reduction in plasma HIV-1 RNA levels after 10 days of monotherapy.[6] However, two Phase IIb studies, ASCENT and EPIC, were prematurely terminated in 2005 due to the occurrence of severe idiosyncratic hepatotoxicity in some patients.[7][8][12] The mechanism of this liver injury was not fully elucidated but was considered to be specific to the Aplaviroc molecule rather than a class effect of CCR5 antagonists.[7]
Conclusion
GW695634 (Aplaviroc) is a potent allosteric antagonist of the CCR5 co-receptor with a clear mechanism of action against R5-tropic HIV-1. Its ability to block viral entry at subnanomolar concentrations highlighted the potential of targeting host factors in antiretroviral therapy. While its clinical development was halted due to safety concerns, the study of Aplaviroc has provided valuable insights into the pharmacology of CCR5 antagonists and the mechanisms of HIV-1 entry and resistance. This knowledge continues to inform the development of safer and more effective entry inhibitors for the treatment of HIV-1 infection.
References
- 1. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 12. journals.asm.org [journals.asm.org]
